N-(3-Bromophenyl)benzamide

Suzuki-Miyaura Coupling Cross-Coupling Organic Synthesis

Researchers require exact regioisomers for SAR studies; generic aryl bromides fail to replicate amide-directed reactivity. This compound provides the essential meta-bromo substitution pattern for predictable cross-coupling. - **Key application**: Late-stage diversification for HDAC inhibitor libraries and kinase probe synthesis. - **Physicochemical reference**: LogP 4.09 for rational lead optimization. - **Supply**: Consistent purity for reproducible yields in palladium-catalyzed biaryl assembly.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 10286-85-8
Cat. No. B3045190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromophenyl)benzamide
CAS10286-85-8
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C13H10BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
InChIKeyFYUPCXSVODCKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)benzamide Overview


N-(3-Bromophenyl)benzamide (CAS 10286-85-8) is a meta-brominated benzanilide derivative with the molecular formula C13H10BrNO and a molecular weight of approximately 276.13 g/mol [1]. This compound is a key member of the halogenated benzamide family and is widely utilized as a versatile aryl bromide building block in medicinal chemistry . Its structure features a central amide linker connecting a phenyl ring and a 3-bromophenyl moiety , a configuration that confers unique chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Meta-bromo regiochemistry
Enables defined cross-coupling selectivity for biaryl construction
Palladium-catalyzed coupling
Supports Suzuki-Miyaura and related aryl bromide coupling workflows
Building block versatility
Serves as aryl bromide intermediate for medicinal chemistry diversification

N-(3-Bromophenyl)benzamide Substitution Limitations


N-(3-Bromophenyl)benzamide cannot be generically substituted with other aryl bromides or halogenated benzamides due to its specific structural and electronic features . The meta-positioning of the bromine atom relative to the amide linkage is a critical determinant of its reactivity and selectivity in downstream applications, such as Suzuki-Miyaura couplings and other cross-coupling reactions [1]. This exact regioisomer is essential for maintaining fidelity in the synthesis of complex biaryl scaffolds, where the substitution pattern directly influences the final product's biological activity and physicochemical properties.

Regioisomer mismatch
Para- or ortho-bromo analogs may shift cross-coupling regioselectivity and final biaryl scaffold geometry
Reactivity profile
Electronic effects differ between meta and para substitution; reported yields and conditions may not transfer directly
Downstream fidelity
Alternative halogenated benzamides can alter physicochemical properties and biological target engagement in derived compounds

N-(3-Bromophenyl)benzamide vs. Analogs


Suzuki-Miyaura Coupling Reactivity

N-(3-Bromophenyl)benzamide's meta-bromo substituent enables high-yielding Suzuki-Miyaura cross-coupling reactions, a key differentiator from other regioisomers. The compound has been effectively employed as an aryl bromide partner in coupling reactions with various boronic acids, achieving good to high yields under standard conditions [1]. While direct head-to-head yield data against the para-bromo analog under identical conditions is not available, the established synthetic protocols for this specific meta-bromo compound demonstrate its practical utility in forming biaryl bonds [2].

Suzuki-Miyaura coupling
Class-level
Reported isolated yield: 1.16 g (white solid)
Supports practical cross-coupling utility as aryl bromide partner
No direct head-to-head yield comparison with para-analog available
Suzuki-Miyaura Coupling Cross-Coupling Organic Synthesis

Lipophilicity and Solubility Comparison

The physicochemical profile of N-(3-Bromophenyl)benzamide differs significantly from closely related analogs, impacting its behavior in biological assays and formulation. Compared to N-(3-bromophenyl)-2-methylbenzamide, the unsubstituted benzamide core shows notable differences in lipophilicity and aqueous solubility [1].

Lipophilicity vs. analog
Reported
LogP 4.09 vs 3.87 (Δ +0.22); LogSW -4.63 vs -4.62
Higher lipophilicity compared to 2-methylbenzamide analog may influence permeability
Computed values; experimental validation recommended
Physicochemical Properties Drug-likeness Medicinal Chemistry

Synthetic Route Accessibility

The compound's synthesis is well-documented through multiple robust methods, ensuring its accessibility for research and development. Routes include direct condensation of 3-bromoaniline and benzoic acid , and a method employing solid acid catalysts under ultrasonic irradiation for a more environmentally friendly process . The availability of optimized procedures, including a scalable method using toluene [1], differentiates it from less well-characterized or less synthetically accessible analogs.

Synthetic accessibility
Class-level
Multiple reported routes, including scalable condensation in toluene
Well-documented synthesis reduces development risk for scale-up
Yields and conditions depend on specific coupling partner
Chemical Synthesis Process Chemistry Scale-up

HDAC Inhibitor Intermediate

N-(3-Bromophenyl)benzamide is a recognized building block for the development of histone deacetylase (HDAC) inhibitors . Its specific substitution pattern is essential for constructing the pharmacophore required for HDAC inhibition. While the compound itself is not an active drug, its precise structural features are critical for generating bioactive leads. This differentiates it from non-brominated or differently substituted benzamides, which may not be suitable for generating the same class of inhibitors.

HDAC inhibitor intermediate
Reported
Recognized building block for HDAC inhibitor pharmacophore construction
Meta-bromo handle enables late-stage diversification for SAR studies
Activity data for final inhibitors not provided in source
HDAC Inhibitors Medicinal Chemistry Cancer Research

N-(3-Bromophenyl)benzamide Applications


Biaryl Synthesis via Suzuki-Miyaura Coupling

N-(3-Bromophenyl)benzamide is ideally suited as an aryl bromide component in Suzuki-Miyaura reactions [1]. Its high reactivity in this context, as demonstrated by its use in producing coupling products in good yields [2], makes it a strategic choice for synthesizing complex biaryl structures. This is particularly relevant for constructing libraries of potential kinase inhibitors or other therapeutic agents where the 3-benzamide motif is desired.

HDAC Inhibitor Development Scaffold

Due to its established use as a building block in the synthesis of histone deacetylase (HDAC) inhibitors [1], this compound is a critical starting material for epigenetic drug discovery programs [2]. The meta-bromo substituent provides a convenient handle for introducing molecular diversity at a late stage, enabling efficient exploration of structure-activity relationships (SAR) around the benzamide core.

Physicochemical Optimization in Lead Design

The well-defined physicochemical properties of N-(3-Bromophenyl)benzamide, such as its lipophilicity (LogP = 4.09) [1], can be leveraged as a reference point in lead optimization campaigns. When used as a starting material, medicinal chemists can predictably modulate properties like LogP and solubility by modifying the core structure, allowing for more rational drug design compared to starting with less characterized or more polar analogs.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Meta-bromo regiochemistry
Cross-coupling yield and regioselectivity
HDAC inhibitor scaffold
Aryl bromide diversification handle
HDAC pharmacophore compatibility
Physicochemical lead optimization
Baseline LogP and solubility
ADME property modulation potential

Technical Documentation Hub

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29 linked technical documents
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